![molecular formula C20H16ClNO2 B5875444 N-(2-chlorobenzyl)-2-phenoxybenzamide](/img/structure/B5875444.png)
N-(2-chlorobenzyl)-2-phenoxybenzamide
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Overview
Description
N-(2-chlorobenzyl)-2-phenoxybenzamide, commonly known as CB-15, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzamides, which are known to have a wide range of biological activities. CB-15 has been shown to exhibit significant pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The mechanism of action of CB-15 is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are known to play a key role in inflammation, pain, and fever. CB-15 has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another group of inflammatory mediators.
Biochemical and Physiological Effects
CB-15 has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in various animal models. CB-15 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, CB-15 has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
CB-15 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. CB-15 is also stable under normal laboratory conditions and can be stored for extended periods. However, CB-15 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in some assays. CB-15 also has a relatively short half-life in vivo, which can make it difficult to study its pharmacokinetics.
Future Directions
CB-15 has several potential future directions for scientific research. One possible direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. CB-15 has been shown to improve cognitive function in animal models of Alzheimer's disease. Another possible direction is to investigate its potential use in the treatment of cancer. CB-15 has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Finally, CB-15 could be further optimized to improve its pharmacokinetic properties and reduce its toxicity.
Conclusion
In conclusion, CB-15 is a synthetic compound that has significant potential for scientific research. It has been shown to exhibit significant pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. CB-15 has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action and potential applications of CB-15.
Synthesis Methods
CB-15 can be synthesized using a simple and efficient method. The first step involves the reaction of 2-phenoxybenzoyl chloride with 2-chlorobenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with potassium carbonate in dimethylformamide to yield CB-15. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
CB-15 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. CB-15 has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-18-12-6-4-8-15(18)14-22-20(23)17-11-5-7-13-19(17)24-16-9-2-1-3-10-16/h1-13H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPICCBCPDIMCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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